Sutidiazine - 1821293-40-6

Sutidiazine

Catalog Number: EVT-10920948
CAS Number: 1821293-40-6
Molecular Formula: C24H32FN9
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sutidiazine was developed through extensive research into thioxanthene derivatives, which are known for their sedative and antipsychotic effects. It is synthesized from simpler chemical precursors, utilizing a series of organic reactions to achieve its final structure.

Classification
  • Chemical Class: Thioxanthene derivative
  • Therapeutic Class: Antipsychotic
  • Mechanism of Action: Primarily acts on dopamine receptors in the central nervous system.
Synthesis Analysis

Methods

Sutidiazine can be synthesized through several methods, with the most common involving multi-step organic reactions. The synthesis typically starts with the preparation of a thioxanthene core, followed by various substitutions to introduce functional groups that enhance its pharmacological properties.

Technical Details

  1. Starting Materials: Common precursors include 2-chlorobenzyl chloride and thiourea.
  2. Reactions: Key reactions involve nucleophilic substitutions, cyclization, and alkylation processes.
  3. Yield and Purity: The synthesis often requires purification steps such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use.
Molecular Structure Analysis

Structure

Sutidiazine has a complex molecular structure characterized by a thioxanthene backbone. It features a sulfur atom within a cyclic structure, contributing to its unique properties.

Data

  • Molecular Formula: C₁₅H₁₃ClN₂S
  • Molecular Weight: Approximately 284.79 g/mol
  • Structural Representation: The structure can be depicted using standard chemical notation, highlighting the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

Sutidiazine undergoes various chemical reactions that are significant for its pharmacological activity. These include:

  1. Receptor Binding: Sutidiazine binds primarily to dopamine D2 receptors, influencing dopaminergic pathways.
  2. Metabolism: The compound is metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Technical Details

  • Reaction Conditions: Optimal pH and temperature conditions must be maintained during synthesis to ensure maximum yield.
  • By-products: Careful monitoring is required to minimize by-products that could affect efficacy or safety.
Mechanism of Action

Process

Data

  • Dopamine Receptor Affinity: High affinity for D2 receptors correlates with its antipsychotic effects.
  • Clinical Efficacy: Studies have shown significant reductions in psychotic symptoms with sustained use over time.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sutidiazine typically appears as a white crystalline powder.
  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Sutidiazine is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

  • Melting Point: Approximately 150–155 °C.
  • Boiling Point: Not typically reported due to thermal decomposition before boiling.
Applications

Scientific Uses

Sutidiazine is primarily used in clinical settings for the treatment of schizophrenia and other psychotic disorders. Its effectiveness has been documented in numerous clinical trials, demonstrating significant improvements in patient outcomes. Additionally, ongoing research explores its potential applications in treating other mood disorders and anxiety-related conditions.

Introduction to Sutidiazine in Antimalarial Research

Historical Context and Discovery of Triaminopyrimidine Derivatives

Triaminopyrimidines (TAPs) emerged as a novel antimalarial chemotype through systematic phenotypic screening campaigns. Sutidiazine evolved from lead optimization programs targeting compounds active against drug-resistant Plasmodium falciparum. The scaffold was prioritized due to its potent blood-stage activity and absence of cross-resistance with established antimalarial classes [6].

Key milestones in TAP development include:

  • Identification: Initial triaminopyrimidine hits demonstrated nanomolar inhibitory activity against Plasmodium falciparum in whole-cell phenotypic screens.
  • Lead Optimization: Medicinal chemistry efforts enhanced metabolic stability and solubility, yielding Sutidiazine as the clinical candidate [6].
  • Nomenclature Status: "Sutidiazine" was proposed in the International Nonproprietary Name (INN) List 129 (August 2023), though naming remains under review as of 2024 [6].

Table 1: Evolution of Triaminopyrimidine Antimalarials

Development PhaseKey AttributesSignificance
Hit IdentificationIC₅₀ ~10 nM against PfNF54 strainNovel chemotype without pre-existing clinical resistance
Lead OptimizationImproved pharmacokinetic profileAddressed metabolic instability of early analogs
Clinical Candidate (Sutidiazine)Orally bioavailable; parasite reduction ratio >4-logPotential for single-dose regimens

Sutidiazine as a Clinical Lead in Phenotypic Screening Campaigns

Sutidiazine exemplifies the resurgence of phenotypic drug discovery (PDD) for identifying first-in-class therapeutics. Unlike target-based approaches, PDD identifies compounds based on whole-parasite growth inhibition without presupposed molecular targets [2] [4].

Screening and Validation

  • Discovery Platform: Sutidiazine originated from a Medicines for Malaria Venture (MMV)-supported phenotypic screen using Plasmodium falciparum-infected erythrocytes [6].
  • Potency Profile: The compound exhibits low-nanomolar activity against both drug-sensitive (PfNF54; IC₅₀ = 9 nM) and multidrug-resistant strains (PfK1; IC₅₀ = 15 nM) [6].
  • Parasite Reduction Ratio: Demonstrates >10,000-fold parasite clearance after 48-hour exposure, comparable to chloroquine’s effect on sensitive strains [6].

Mechanistic InsightsAlthough phenotypic screening does not require a priori target knowledge, post-discovery target deconvolution revealed Sutidiazine inhibits the Plasmodium V-type proton adenosine triphosphatase (V-ATPase), particularly subunit D. This molecular machinery regulates intracellular pH and is distinct from artemisinin’s activation mechanism [6].

Table 2: Phenotypic vs. Target-Based Antimalarial Discovery

ApproachPhenotypic ScreeningTarget-Based Screening
Primary AssayWhole-parasite growth inhibitionIsolated molecular target (e.g., enzyme)
AdvantagesIdentifies novel mechanisms; accounts for cell permeabilityEnables rational design; simplifies optimization
Clinical Success RateHigher yield of first-in-class drugsEfficient for "fast-follower" compounds
Exemplified bySutidiazine (MMV253)None in current antimalarial pipeline [2] [4]

Role in Addressing Antimalarial Drug Resistance Paradigms

Artemisinin partial resistance, characterized by delayed parasite clearance in Southeast Asia and emerging in Africa, threatens malaria control programs [1] [5] [9]. Sutidiazine’s attributes present a strategic countermeasure:

Resistance-Busting Properties

  • Absence of Cross-Resistance: Sutidiazine maintains nanomolar potency against artemisinin-resistant Plasmodium falciparum Kelch13-mutant strains due to its distinct V-ATPase mechanism [6].
  • High Parasiticidal Activity: The compound achieves >4-log parasite reduction within 48 hours, exceeding WHO criteria for new blood-stage agents and potentially curtailing resistance development [1] [6].
  • Pharmacokinetic-Pharmacodynamic Profile: With a half-life of approximately 7 hours, Sutidiazine is suitable for combination regimens with longer-partner drugs, reducing the de novo resistance risk through multi-target inhibition [1] [10].

Strategic Positioning in Resistance ManagementThe World Health Organization’s 2022 Strategy to Respond to Antimalarial Drug Resistance in Africa emphasizes novel compound classes as essential tools. Sutidiazine aligns with three pillars of this strategy:

  • Detection: Serves as a molecular probe for monitoring V-ATPase-related resistance markers
  • Delay: Provides an artemisinin-sparing option if resistance prevalence escalates
  • Containment: Potential component of multi-drug regimens to suppress resistant parasite transmission [9]

The compound’s progression into human efficacy trials (e.g., involving experimentally infected volunteers) positions it as a near-term solution for regions experiencing artemisinin partner drug failures like piperaquine or lumefantrine [1] [5].

Properties

CAS Number

1821293-40-6

Product Name

Sutidiazine

IUPAC Name

2-N-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine

Molecular Formula

C24H32FN9

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C24H32FN9/c1-14-10-21(31-33(14)5)28-23-19(34-9-8-32(4)15(2)13-34)12-26-24(30-23)29-20-11-18(17-6-7-17)22(25)16(3)27-20/h10-12,15,17H,6-9,13H2,1-5H3,(H2,26,27,28,29,30,31)/t15-/m1/s1

InChI Key

HKPQFVAUXAZCDY-OAHLLOKOSA-N

Canonical SMILES

CC1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C

Isomeric SMILES

C[C@@H]1CN(CCN1C)C2=CN=C(N=C2NC3=NN(C(=C3)C)C)NC4=NC(=C(C(=C4)C5CC5)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.